

In Vitro Assessment of Prolycopene

Bioavailability: Application Notes and Protocols

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Compound of Interest

Compound Name: Prolycopene

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Introduction

Prolycopene, a poly-cis-isomer of lycopene found in specific tomato varieties like the tangerine tomato, has garnered significant interest due to its enhanced bioavailability compared to the all-trans-lycopene prevalent in common red tomatoes.[1][2] In vitro methods offer a rapid, cost-effective, and reproducible approach to screen and understand the factors influencing **prolycopene**'s bioavailability before embarking on expensive and time-consuming in vivo studies.[3][4][5] These methods are invaluable for formulation development, food processing optimization, and elucidating the mechanisms of absorption.

This document provides detailed application notes and protocols for the two most common in vitro models used to assess **prolycopene** bioavailability: the simulated gastrointestinal digestion model to determine bioaccessibility and the Caco-2 cell culture model to evaluate intestinal uptake and transport.

Key Concepts in Prolycopene Bioavailability

- **Bioavailability:** The fraction of an ingested nutrient or compound that reaches the systemic circulation and is available for use by the body.
- **Bioaccessibility:** The quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption.[6] In vitro, this is often measured

as the amount of **polycopene** incorporated into micelles after simulated digestion.[3][4]

- **Polycopene** vs. All-trans-lycopene: **Polycopene**, being a cis-isomer, is more soluble in mixed micelles and has a lower tendency to aggregate, which contributes to its superior bioavailability compared to the all-trans form.[7][8] Studies have shown that the bioavailability of lycopene from tangerine tomatoes (rich in **polycopene**) can be up to 8.5 times higher than from red tomatoes.[1][2]

Data Presentation: Quantitative Comparison of Lycopene Isomer Bioavailability

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the differences in bioaccessibility and bioavailability between **polycopene** (cis-lycopene) and all-trans-lycopene.

Table 1: In Vitro Bioaccessibility and Cellular Uptake of Lycopene Isomers

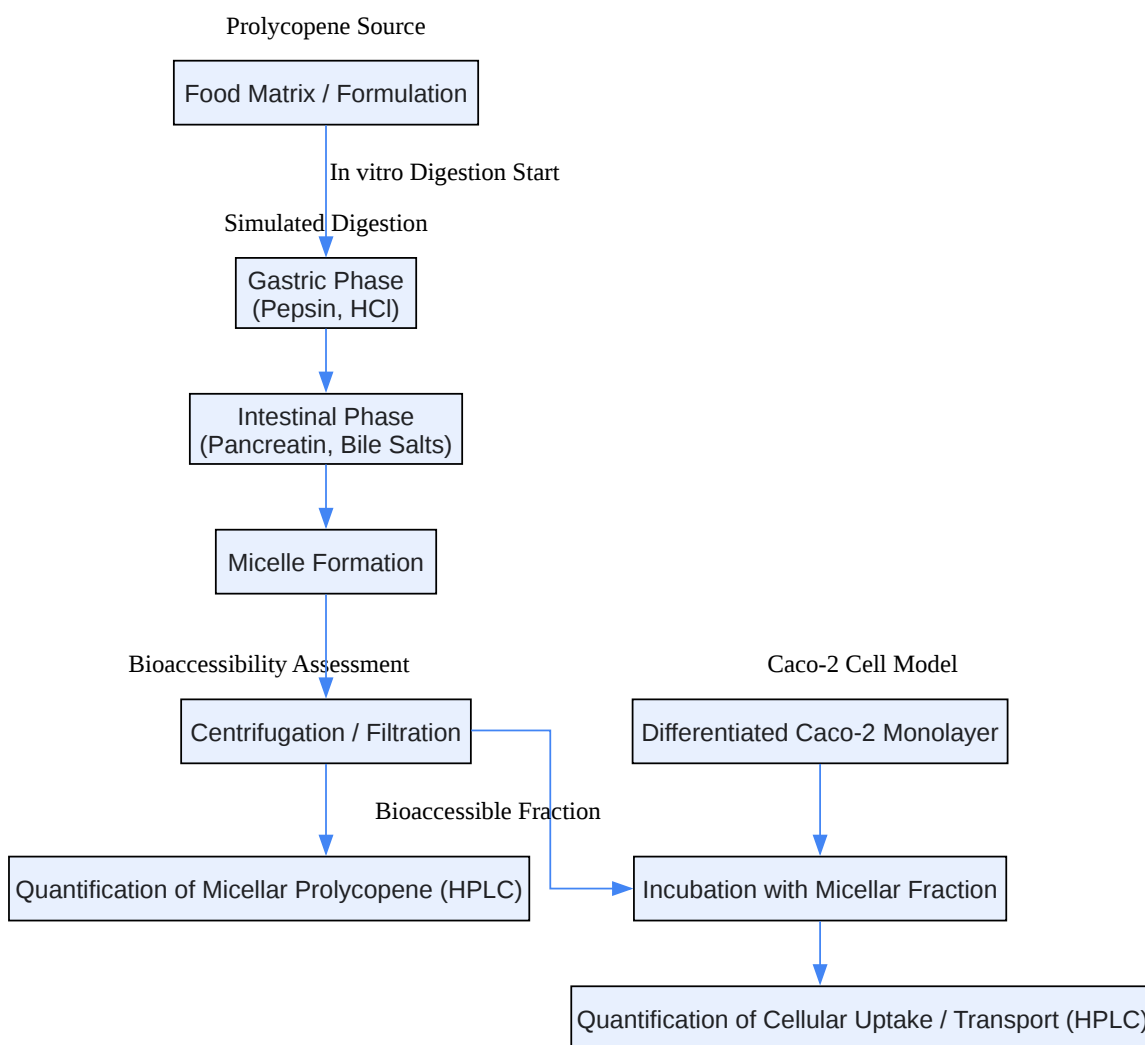
Parameter	Polycopene (cis-isomers)	All-trans-lycopene	Key Findings	Reference
Micellarization Efficiency	Higher	Lower	Cis-isomers are more readily incorporated into mixed micelles.	[2][7]
Caco-2 Cell Accumulation	26-30% of micellarized amount	Lower than cis-isomers	Caco-2 cells show preferential uptake of cis-isomers.	[9]
Overall Bioaccessibility	Significantly Higher	Lower	Processing that induces isomerization to cis-forms increases bioaccessibility.	[10][11]

Table 2: In Vivo Bioavailability of Lycopene from Different Sources

Source	Predominant Lycopene Isomer	Relative Bioavailability	Key Findings	Reference
Tangerine Tomato Juice	Prolycopene (tetra-cis)	8.5-fold higher than red tomato juice	Demonstrates the superior bioavailability of naturally occurring cis-lycopene.	[1][2]
Heat-processed Tomato Sauce	Increased cis-isomers	Higher than all-trans-rich sauce	Thermal processing can increase the proportion of more bioavailable cis-isomers.	[12]
Fresh Red Tomatoes	All-trans-lycopene	Baseline	The crystalline structure of all-trans-lycopene in raw tomatoes limits its bioavailability.	[2]

Experimental Workflows and Signaling Pathways

Overall Workflow for In Vitro Prolycopene Bioavailability Assessment

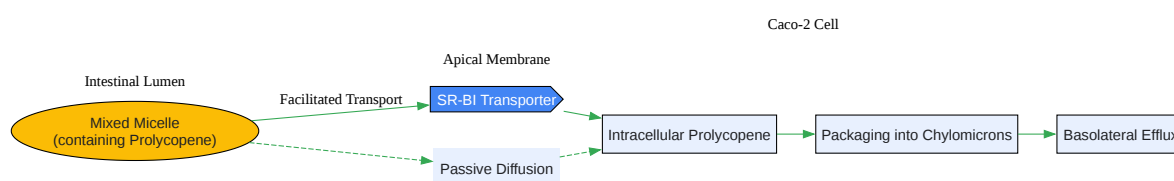


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Caption: Overall workflow for assessing **polycopene** bioavailability in vitro.

Cellular Uptake of Prolycopene in Caco-2 Cells

The uptake of carotenoids, including **prolycopene**, by intestinal cells is a complex process that involves both passive diffusion and protein-mediated transport.[3][6] The Scavenger Receptor Class B Type I (SR-BI) has been identified as a key transporter for lycopene uptake in Caco-2 cells.[6]



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Caption: Prolycopene uptake by Caco-2 intestinal cells.

Experimental Protocols

Protocol 1: In Vitro Simulated Gastrointestinal Digestion for Prolycopene Bioaccessibility

This protocol simulates the physiological conditions of the human stomach and small intestine to determine the fraction of **prolycopene** that is released from the food matrix and incorporated into mixed micelles.

Materials:

- **Prolycopene**-containing food sample or formulation

- Simulated Salivary Fluid (SSF): Prepare according to standardized protocols (e.g., INFOGEST).
- Simulated Gastric Fluid (SGF): Porcine pepsin in 0.1 M HCl, pH adjusted to 2.0.
- Simulated Intestinal Fluid (SIF): Porcine pancreatin and bile extract in a buffer solution, pH adjusted to 7.0.
- pH meter, water bath shaker (37°C), centrifuge.
- Hexane, ethanol, acetone, butylated hydroxytoluene (BHT) for extraction.
- HPLC system with a C30 column and UV/Vis detector.

Procedure:

- Sample Preparation: Homogenize a known amount of the **prolycopene**-containing sample.
- Oral Phase (Optional): Mix the sample with SSF and incubate at 37°C for 5-10 minutes with gentle mixing.
- Gastric Phase:
 - Add SGF (containing pepsin) to the oral digest.
 - Adjust the pH to 2.0 with 1 M HCl.
 - Incubate at 37°C for 1-2 hours in a shaking water bath.
- Intestinal Phase:
 - Add SIF (containing pancreatin and bile salts) to the gastric chyme.
 - Adjust the pH to 7.0 with 1 M NaOH.
 - Incubate at 37°C for 2 hours in a shaking water bath.
- Micelle Isolation:

- Transfer the final digest to centrifuge tubes.
- Centrifuge at high speed (e.g., 10,000 x g) for 45 minutes at 4°C to separate the micellar fraction (supernatant) from the undigested food pellet.
- **Prolycopene** Extraction:
 - Carefully collect the supernatant (micellar fraction).
 - Extract **prolycopene** from a known volume of the micellar fraction using a mixture of hexane:ethanol:acetone (2:1:1 v/v/v) containing BHT to prevent oxidation.
- Quantification:
 - Analyze the extracted **prolycopene** content using HPLC with a C30 reverse-phase column. Detection is typically performed at ~450-475 nm.
 - Calculate the bioaccessibility as the percentage of **prolycopene** in the micellar fraction relative to the initial amount in the sample.

Protocol 2: Caco-2 Cell Uptake of Bioaccessible Prolycopene

This protocol uses the human intestinal Caco-2 cell line, which differentiates into a monolayer of enterocyte-like cells, to model the uptake of **prolycopene** from the micellar fraction obtained in Protocol 1.

Materials:

- Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
- Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin).
- Micellar fraction containing **prolycopene** from Protocol 1.
- Phosphate-buffered saline (PBS).

- Cell lysis buffer.
- Hexane, ethanol, acetone, BHT for extraction.
- HPLC system.

Procedure:

- Caco-2 Cell Culture:
 - Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
 - Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Uptake Experiment:
 - Wash the Caco-2 cell monolayers with warm PBS.
 - Add the bioaccessible micellar fraction (from Protocol 1, diluted in serum-free medium) to the apical side of the inserts.
 - Add fresh serum-free medium to the basolateral side.
 - Incubate for a specified period (e.g., 2-6 hours) at 37°C in a CO2 incubator.
- Cell Lysis and Extraction:
 - After incubation, remove the apical and basolateral media.
 - Wash the cell monolayers multiple times with cold PBS to remove surface-bound **prolycopene**.
 - Lyse the cells directly in the inserts using a suitable lysis buffer.
 - Scrape the cells and collect the lysate.
 - Extract **prolycopene** from the cell lysate using a hexane:ethanol:acetone mixture.

- Quantification:
 - Analyze the **prolycopene** content in the cell extract by HPLC.
 - Cellular uptake can be expressed as the amount of **prolycopene** accumulated in the cells per unit of protein or as a percentage of the initial amount added to the apical side.
- Transport Assessment (Optional):
 - To assess transport across the monolayer, **prolycopene** can also be extracted and quantified from the basolateral medium.

Conclusion

The combination of a simulated digestion model followed by a Caco-2 cell uptake assay provides a robust in vitro system for assessing the bioavailability of **prolycopene**.^[4] These methods are instrumental for screening different formulations and food matrices to enhance the delivery of this promising bioactive compound. The consistently observed higher bioaccessibility and cellular uptake of **prolycopene** compared to all-trans-lycopene underscores the importance of considering isomeric forms in nutritional and pharmaceutical research.^{[9][12]} Further research into the specific transport mechanisms will continue to refine our understanding and allow for more targeted strategies to maximize **prolycopene**'s health benefits.

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